1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole, thiadiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Indole Derivative Preparation: The synthesis begins with the preparation of the indole derivative.
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkylating agent.
Pyrrolidine Ring Construction: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carbonyl groups to form alcohol derivatives.
Substitution: Halogenation reactions can occur on the indole ring, particularly at the 5-chloro position, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
The unique combination of the indole, thiadiazole, and pyrrolidine moieties in 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide confers distinct biological activities and chemical properties that differentiate it from similar compounds. Its specific substitution pattern and functional groups may result in unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C21H24ClN5O3S |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3S/c1-2-30-8-6-18-25-26-21(31-18)24-20(29)14-9-19(28)27(12-14)7-5-13-11-23-17-4-3-15(22)10-16(13)17/h3-4,10-11,14,23H,2,5-9,12H2,1H3,(H,24,26,29) |
InChI Key |
IZVZALZOYUGSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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